REACTION_CXSMILES
|
[C:1]([NH:9][C:10](N)=[S:11])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S-]C#N.[NH4+].C(Cl)(=O)C1C=CC=CC=1>ClCCl>[C:1]([N:9]=[C:10]=[S:11])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(=S)N
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[NH4+]
|
Name
|
|
Quantity
|
28.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
12.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 500 mL three-neck round-bottom flask (“RBF”), fitted with a condenser
|
Type
|
CUSTOM
|
Details
|
thermo-probe, sealed system nitrogen
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
CUSTOM
|
Details
|
pressure-equilibrated addition funnel and mechanical stirrer, were placed
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed to a temperature
|
Type
|
TEMPERATURE
|
Details
|
near reflux (39° C.) for a period of time of 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Reaction completion
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled to a temperature of about 10-15° C
|
Type
|
CONCENTRATION
|
Details
|
The solution can be concentrated to an oil
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)N=C=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |